molecular formula Cd(N3)2 B576853 Cadmium diazide CAS No. 14215-29-3

Cadmium diazide

Cat. No.: B576853
CAS No.: 14215-29-3
M. Wt: 196.456
InChI Key: DOXDQPGIFAJLKV-UHFFFAOYSA-N
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Description

Cadmium diazide (Cd(N₃)₂) is a cadmium-based compound containing azide (N₃⁻) groups. Cadmium, a transition metal (atomic number 48), is known for its softness, low melting point (320.9°C), and toxicity . This compound is likely a sensitive compound used in niche applications, such as polymer cross-linking or synthetic intermediates, though its instability necessitates careful handling .

Properties

CAS No.

14215-29-3

Molecular Formula

Cd(N3)2

Molecular Weight

196.456

IUPAC Name

cadmium(2+);diazide

InChI

InChI=1S/Cd.2N3/c;2*1-3-2/q+2;2*-1

InChI Key

DOXDQPGIFAJLKV-UHFFFAOYSA-N

SMILES

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cd+2]

Synonyms

Cadmium azide.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

(i) Cadmium Triazide (Cd(N₃)₃)
  • Synthesis : Formed by refluxing cadmium diazide with sodium azide in aqueous acetone, yielding 81% triazide as a colorless solid .
  • Stability : Insensitive to impact, friction, and electrostatic discharge, making it safer than diazide for industrial use .
  • Applications : Preferred over diazide in polymer cross-linking due to its stability and ease of preparation .
(ii) Cadmium Chloride (CdCl₂)
  • Synthesis : Produced via direct reaction of cadmium metal with hydrochloric acid .
  • Toxicity: Well-documented carcinogenic and nephrotoxic effects, similar to this compound but without explosive risks .
  • Applications : Used in electroplating, pigments, and battery production .
(iii) Cadmium Oxalate (CdC₂O₄)
  • Properties : A stable salt with low solubility in water, used in analytical chemistry and as a precursor for other cadmium compounds .
  • Toxicity : Less acutely toxic than this compound but still poses chronic risks due to cadmium content .

Comparative Data Table

Property This compound (Inferred) Cadmium Triazide Cadmium Chloride Cadmium Oxalate
Molecular Formula Cd(N₃)₂ Cd(N₃)₃ CdCl₂ CdC₂O₄
Stability Highly sensitive Impact-insensitive Stable Stable
Melting Point ~100–150°C (estimated) 83–105°C 568°C Decomposes >300°C
Toxicity High (Cd + explosive N₃⁻) Moderate (Cd only) High (nephrotoxic) Moderate
Primary Uses Polymer chemistry Cross-linking agents Electroplating, batteries Analytical chemistry

Q & A

Basic Research: How is cadmium diazide synthesized, and what critical parameters influence yield and purity?

Methodological Answer:
this compound synthesis typically involves reacting cadmium salts with azide precursors under controlled conditions. Key parameters include:

  • Reagent stoichiometry : Excess azide ensures complete conversion but requires careful neutralization to avoid explosive byproducts .
  • Temperature : Low temperatures (0–5°C) mitigate decomposition risks .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility while minimizing side reactions .
    Post-synthesis, purification via recrystallization or column chromatography is critical to isolate high-purity this compound. Validate purity using techniques like XRD or NMR .

Basic Research: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of cadmium-laden aerosols .
  • Waste disposal : Neutralize azide residues with sodium nitrite before disposal to prevent explosive hazards .
  • Emergency procedures : Immediate flushing with water for skin contact and medical consultation for ingestion .

Intermediate Research: How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

  • Documentation : Record precise reagent ratios, reaction times, and environmental conditions (humidity, temperature) .
  • Standardization : Use calibrated equipment (e.g., pH meters, balances) and reference materials (e.g., NIST-traceable standards) .
  • Replication : Conduct triplicate experiments under identical conditions to assess variability. Cross-validate results with independent techniques like FTIR or mass spectrometry .

Advanced Research: How to resolve discrepancies in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from differences in pH, ionic strength, or oxidation states. To address:

  • Controlled experiments : Replicate solubility tests under standardized conditions (e.g., pH 2–12, 25°C) using buffered solutions .
  • Spectroscopic validation : Use ICP-OES to quantify dissolved cadmium and differentiate between ionic and colloidal forms .
  • Data normalization : Report solubility in mol/L (not g/L) and account for temperature/pH dependencies .

Advanced Research: What challenges arise when designing this compound-containing probes for HDAC studies?

Methodological Answer:

  • Activity retention : Diazide groups can reduce HDAC inhibitory activity by ~17-fold due to steric hindrance. Mitigate via linker optimization (e.g., flexible aliphatic chains) .
  • Binding pose mapping : Use BEProFL (Binding Ensemble Profiling with Photoaffinity Labeling) to experimentally validate docking-predicted binding modes .
  • Selectivity : Isoform-specific probes require heterocyclic scaffolds (e.g., isoxazole for HDAC3, pyrazole for HDAC8) to align with protein surface topology .

Advanced Research: Which analytical techniques best characterize this compound’s structural and electronic properties?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolve crystal structure and confirm azide coordination geometry .
  • UV-Vis and EPR spectroscopy : Probe electronic transitions and paramagnetic species formation during decomposition .
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Advanced Research: How to address conflicting data on this compound’s thermal decomposition kinetics?

Methodological Answer:

  • Controlled atmosphere studies : Compare decomposition rates under inert (N₂) vs. oxidative (O₂) conditions to isolate reaction mechanisms .
  • Kinetic modeling : Apply the Friedman isoconversional method to derive activation energies from DSC/TGA data .
  • In situ characterization : Use Raman spectroscopy to identify intermediate species during decomposition .

Advanced Research: What methodologies optimize this compound’s application in click chemistry?

Methodological Answer:

  • Ligand design : Incorporate aliphatic azides for strain-promoted cycloadditions, ensuring compatibility with copper-free click conditions .
  • Solvent screening : Test polar solvents (e.g., DMSO) to enhance reaction rates while avoiding cadmium-azide incompatibilities .
  • Post-reaction analysis : Use HPLC-MS to quantify click product yields and identify side reactions (e.g., azide reduction) .

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